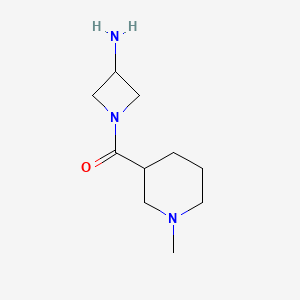

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Vue d'ensemble

Description

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: is a chemical compound with the molecular formula C10H19N3O

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-aminoazetidine with 1-methylpiperidin-3-carboxylic acid under specific reaction conditions such as heating and the use of coupling agents like DCC (Dicyclohexylcarbodiimide) .

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Analyse Des Réactions Chimiques

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines .

Common Reagents and Conditions:

Oxidation : Oxidation: CrO3 in acidic medium, KMnO4 in alkaline medium.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Alkyl halides in polar aprotic solvents, amines in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids , ketones , or alcohols .

Reduction: Alcohols or amines .

Substitution: Alkylated derivatives or amino derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features an azetidine ring structure, which is significant for its biological activity. The presence of the amino group and piperidine moiety contributes to its interaction with various biological targets. The compound's purity is typically around 98%, making it suitable for research applications.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds similar to (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. For instance, research has demonstrated that derivatives containing piperazine structures exhibit significant activity against Mycobacterium tuberculosis, indicating potential for development as anti-tuberculosis agents .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its interaction with neurotransmitter systems could position it as a candidate for further development in treating conditions such as anxiety or depression.

Antimicrobial Agents

Given its demonstrated antimycobacterial activity, this compound could be explored as a lead compound for developing new antimicrobial agents against resistant strains of bacteria and mycobacteria.

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects through its interaction with specific molecular targets and pathways. For example, in the treatment of NSCLC, it acts as a tyrosine kinase inhibitor (TKI) , blocking the activity of the epidermal growth factor receptor (EGFR) , which is involved in the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

AZD-9291

Erlotinib

Afatinib

Gefitinib

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

The compound (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone , with the CAS number 2098122-28-0, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of approximately 197.277 g/mol. The compound features a complex structure that includes an azetidine ring and a piperidine moiety, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₃O |

| Molecular Weight | 197.277 g/mol |

| Boiling Point | 341.4 ± 42.0 °C |

| Polarizability | 21.7 ± 0.5 × 10⁻²⁴ |

| H-bond Acceptors | 2 |

| H-bond Donors | 1 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related azetidine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Case Study : A comparative study of azetidine derivatives demonstrated that certain modifications in the molecular structure led to increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Enzyme inhibition studies are crucial as they can lead to the development of therapeutic agents for conditions such as diabetes and hypertension.

Research Findings : In vitro assays have shown that related compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are vital in regulating neurotransmission and glucose metabolism respectively. The inhibition of these enzymes can contribute to therapeutic effects in neurodegenerative diseases and diabetes management.

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, and the antioxidant capacity of compounds like this compound has been investigated.

Data Table : A study measuring the antioxidant activity using DPPH radical scavenging assays reported varying levels of activity among different azetidine derivatives.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | X% |

| Control (Ascorbic Acid) | 95% |

Cytotoxicity

Understanding the cytotoxic effects of this compound is essential for evaluating its safety profile. Preliminary cytotoxicity assays indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, further studies are needed to assess the therapeutic window and selectivity.

Propriétés

IUPAC Name |

(3-aminoazetidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-4-2-3-8(5-12)10(14)13-6-9(11)7-13/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGJRXBVFDFAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.